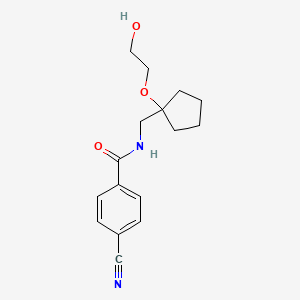
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss related benzamide derivatives and their synthesis, which can provide insights into the potential characteristics of the compound . For instance, paper describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their solid-state properties, as well as their ability to sense fluoride anions through a colorimetric response. This suggests that similar benzamide compounds may also exhibit interesting solid-state properties and potential sensing capabilities.
Synthesis Analysis
The synthesis of benzamide derivatives is detailed in both papers. Paper outlines the direct acylation reactions used to create a series of N-(cyano(naphthalen-1-yl)methyl)benzamides. This method could potentially be applied to the synthesis of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" by modifying the starting materials and reaction conditions. Paper discusses an unexpected rearrangement of benzoyl cyanide into benzoyl isocyanide, leading to the formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide. This highlights the complexity of reactions involving cyanide functional groups and the potential for unexpected outcomes in the synthesis of benzamide derivatives.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds, as mentioned in both papers. Paper used this technique to reveal the solid-state properties of the synthesized benzamide derivatives. Paper confirmed the structure of a related compound through X-ray crystallographic analysis. These findings suggest that X-ray crystallography could be employed to analyze the molecular structure of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide" and provide detailed information about its geometry and conformation.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving benzamide derivatives. Paper describes a colorimetric sensing mechanism that involves a deprotonation-enhanced intramolecular charge transfer (ICT). This indicates that benzamide compounds can participate in proton transfer reactions and interact with specific anions. Paper illustrates the rearrangement of benzoyl cyanide into an isocyanide, followed by trimerization. These reactions demonstrate the reactivity of the cyano group and the potential for complex transformations in benzamide chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and functional groups. Paper explores the hydrogen bonding interactions in the solution phase through UV-Vis absorption and NMR analyses. The colorimetric sensing behavior of one derivative is attributed to specific molecular interactions. These techniques could be applied to study the physical and chemical properties of "4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide," including its solubility, optical properties, and potential for molecular recognition.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- A study by Wang et al. (2011) introduced a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride, showing high activity and selectivity in the hydrogenation of phenol and derivatives to cyclohexanone in aqueous media, demonstrating the potential for catalytic applications of related compounds in chemical manufacturing processes (Wang, Yao, Li, Su, & Antonietti, 2011).
Sensing Applications
- Tomasulo et al. (2006) designed heterocyclic compounds, including an oxazine derivative, for the colorimetric detection of cyanide, showcasing the utility of such compounds in developing practical strategies for identifying toxic anions in aqueous environments (Tomasulo, Sortino, White, & Raymo, 2006).
Chemical Synthesis and Rearrangements
- Yokoyama, Hatanaka, and Sakamoto (1985) explored the synthesis of cyano- and methylthio-substituted acrylamides, leading to products through O,N and N,N double rearrangement, indicating the potential for complex synthetic pathways involving similar compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).
Biological Activities
- Petrie et al. (1986) investigated nucleoside and nucleotide derivatives of pyrazofurin for their antiviral and cytostatic activity, highlighting the significance of structural modifications in enhancing the biological activities of such compounds (Petrie, Revankar, Dalley, George, McKernan, Hamill, & Robins, 1986).
Structural and Material Science
- A study by Ghosh et al. (2000) on leflunomide metabolite analogs provided insights into their molecular structures, hydrogen-bonding networks, and crystal packing, contributing to the understanding of the structural properties of similar compounds (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Eigenschaften
IUPAC Name |
4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-11-13-3-5-14(6-4-13)15(20)18-12-16(21-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMWJOFHHPBCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


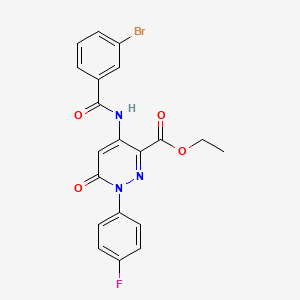

![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)
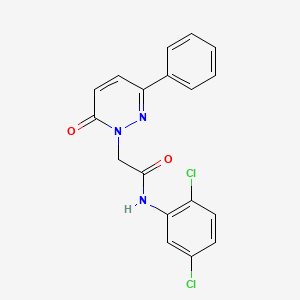
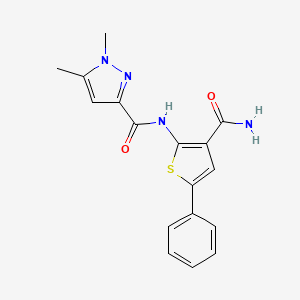
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)
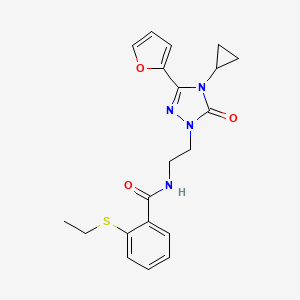

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)
![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)
